molecular formula C19H19NO2S B11766580 4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11766580
M. Wt: 325.4 g/mol
InChI Key: FQEHTLRUHVYDPZ-UHFFFAOYSA-N
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Description

4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a morpholine-substituted benzoyl group. Its structure combines a benzaldehyde core with a thiocarbonyl group and a morpholin-4-ylmethyl substituent, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

4-[2-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NO2S/c21-19(16-7-5-15(14-23)6-8-16)18-4-2-1-3-17(18)13-20-9-11-22-12-10-20/h1-8,14H,9-13H2

InChI Key

FQEHTLRUHVYDPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method involves the reaction of 2-(morpholin-4-ylmethyl)benzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes three morpholine-containing triazole-thione derivatives (compounds 19a , 20a , and 21a ) . While these compounds share a morpholine moiety, their core structures differ significantly from the target compound. Below is a comparative analysis based on structural and synthetic aspects:

Table 1: Key Features of Morpholine-Containing Compounds

Compound Name (CAS) Core Structure Substituents Yield (%)
4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde Thiobenzaldehyde Morpholin-4-ylmethyl, benzoyl N/A
19a (1349172-90-2) Triazole-thione 4-Bromophenyl, 3-chlorophenyl 75
20a (1349172-92-4) Triazole-thione 4-Phenylpiperazin-1-ylmethyl 78
21a (1349172-94-6) Triazole-thione 4-(4-Fluorophenyl)piperazin-1-ylmethyl 82

Key Observations:

Structural Differences :

  • The target compound contains a thiobenzaldehyde backbone, whereas the referenced compounds (19a–21a ) are triazole-thiones. The latter have a five-membered triazole ring fused with a thione group, which may enhance hydrogen-bonding interactions compared to the aldehyde group in the target compound.

Substituent Effects :

  • In 19a–21a , the morpholine group is replaced with bulkier piperazine derivatives (e.g., phenylpiperazine or fluorophenylpiperazine). These substitutions correlate with increased synthesis yields (75% → 82%), suggesting that electron-withdrawing groups (e.g., fluorine in 21a ) or aromatic extensions improve reaction efficiency .
  • The target compound’s morpholin-4-ylmethyl group may offer better solubility compared to the piperazine derivatives in 20a and 21a , as morpholine is a smaller, less lipophilic heterocycle.

Biological Relevance :

  • Triazole-thiones like 19a–21a are often explored for antimicrobial or antitumor activity due to their sulfur-containing heterocycles. In contrast, thiobenzaldehydes are less studied but may act as intermediates in synthesizing thioamide-based drugs.

Biological Activity

4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a morpholine moiety and a thiobenzaldehyde group, suggests a range of biological activities. This article reviews the biological activity of this compound, highlighting case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S. The presence of the morpholine ring contributes to its solubility and interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thiobenzaldehyde groups have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives of benzoylthiobenzaldehyde have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Certain morpholine-containing compounds are known to inhibit specific enzymes, contributing to their therapeutic potential.

Antimicrobial Activity

A study investigated the antimicrobial properties of thiobenzaldehyde derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

MicroorganismInhibition Zone (mm)Control Zone (mm)
Staphylococcus aureus150
Escherichia coli120

Anticancer Activity

Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-725
HeLa30

Enzyme Inhibition

Research also highlighted the enzyme inhibitory activity of morpholine derivatives. The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.

CompoundAChE Inhibition (%)
This compound68
Control (No inhibitor)0

The proposed mechanism of action for the biological activity of this compound includes:

  • Formation of Reactive Species : The thiobenzaldehyde moiety can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells or cancer cells.
  • Enzyme Interaction : The morpholine ring may facilitate binding to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.

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